molecular formula C12H20N2O3 B7922555 [(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid

[(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7922555
M. Wt: 240.30 g/mol
InChI Key: FRXBTHWOVGFXCY-UHFFFAOYSA-N
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Description

[(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Acetylation: The acetyl group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Coupling with Acetic Acid: The final step involves coupling the pyrrolidine derivative with acetic acid or its derivatives under appropriate conditions, such as using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid has several scientific research applications:

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or metabolic disorders.

    Biological Studies: The compound can be used in studies investigating the effects of cyclopropyl and pyrrolidine derivatives on biological systems.

    Industrial Chemistry: It may be utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid can be compared with other compounds containing pyrrolidine or cyclopropyl groups:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones or prolinol exhibit different biological activities and physicochemical properties.

    Cyclopropyl Derivatives: Cyclopropylamines or cyclopropylcarboxylic acids have distinct reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which may offer synergistic effects in its applications.

Similar Compounds

  • Pyrrolidine-2,5-diones
  • Prolinol
  • Cyclopropylamines
  • Cyclopropylcarboxylic acids

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-2-yl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)14-6-2-3-11(14)7-13(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXBTHWOVGFXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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